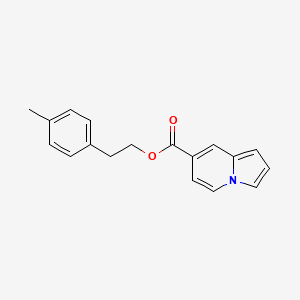
4-Methylphenethyl indolizine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenethyl indolizine-7-carboxylate is a chemical compound belonging to the indolizine family, which is a class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenethyl indolizine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-pyridylacetate with benzophenones, followed by aldol condensation of the pyridinium intermediate
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling approaches can also be employed to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Methylphenethyl-Indolzin-7-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in die Verbindung einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nucleophile unter basischen oder sauren Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Alkane ergeben kann.
Wissenschaftliche Forschungsanwendungen
4-Methylphenethyl-Indolzin-7-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Medizin: Wird wegen seiner vielfältigen biologischen Aktivitäten auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Produktion von Farbstoffen, Pigmenten und anderen organischen Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-Methylphenethyl-Indolzin-7-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Wirkungen der Verbindung werden häufig durch ihre Fähigkeit vermittelt, an Enzyme, Rezeptoren oder andere Proteine, die an biologischen Prozessen beteiligt sind, zu binden und deren Aktivität zu modulieren . Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 4-Methylphenethyl indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
4-Methylphenethyl-Indolzin-7-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Indol-Derivate: Diese Verbindungen haben eine ähnliche stickstoffhaltige heterocyclische Struktur und zeigen vielfältige biologische Aktivitäten.
Indolzin-Derivate: Diese Verbindungen haben eine ähnliche Kernstruktur, können sich aber in ihren Substituenten und biologischen Aktivitäten unterscheiden.
Die Einzigartigkeit von 4-Methylphenethyl-Indolzin-7-carboxylat liegt in seinen spezifischen Substituenten und den daraus resultierenden biologischen Aktivitäten, die es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen machen können.
Eigenschaften
Molekularformel |
C18H17NO2 |
|---|---|
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
2-(4-methylphenyl)ethyl indolizine-7-carboxylate |
InChI |
InChI=1S/C18H17NO2/c1-14-4-6-15(7-5-14)9-12-21-18(20)16-8-11-19-10-2-3-17(19)13-16/h2-8,10-11,13H,9,12H2,1H3 |
InChI-Schlüssel |
XLZCRLIPCGJOFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CCOC(=O)C2=CC3=CC=CN3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B11842749.png)

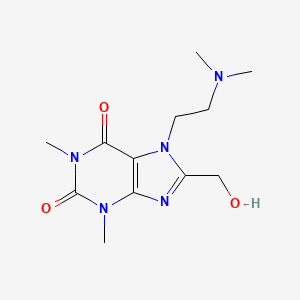
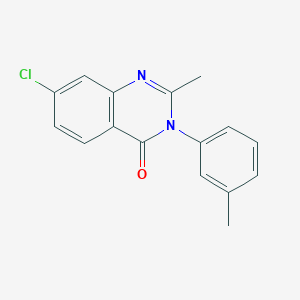

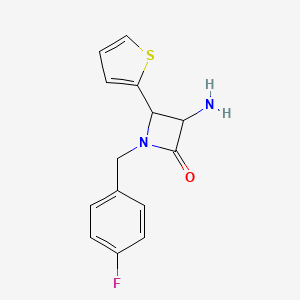
![7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B11842816.png)
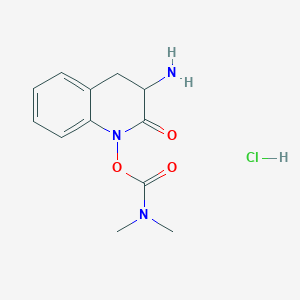
![2-(4-Chlorophenyl)indeno[2,1-b]pyran](/img/structure/B11842825.png)
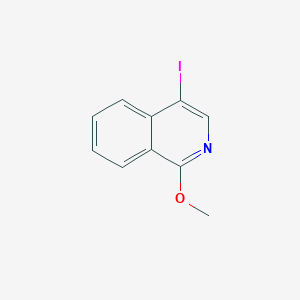
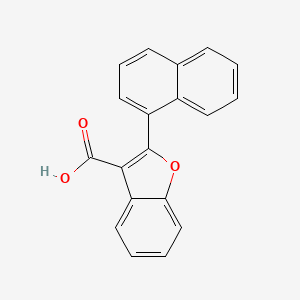

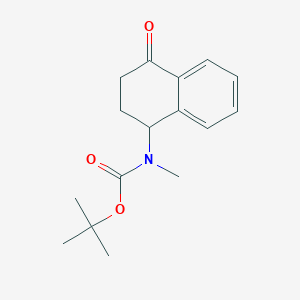
![2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11842856.png)
